molecular formula C17H20N2 B14497912 Methanimidamide, N,N'-bis(3,5-dimethylphenyl)- CAS No. 64107-05-7

Methanimidamide, N,N'-bis(3,5-dimethylphenyl)-

Katalognummer: B14497912
CAS-Nummer: 64107-05-7
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: YNIOEYREUIUVNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- is a chemical compound with the empirical formula C17H20N2. It is also known by its synonym, N,N’-Bis(2,4-dimethylphenyl)methanimidamide . This compound is part of the amidine family, characterized by the presence of a C=N group bonded to nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-dimethylaniline with formamidine acetate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

64107-05-7

Molekularformel

C17H20N2

Molekulargewicht

252.35 g/mol

IUPAC-Name

N,N'-bis(3,5-dimethylphenyl)methanimidamide

InChI

InChI=1S/C17H20N2/c1-12-5-13(2)8-16(7-12)18-11-19-17-9-14(3)6-15(4)10-17/h5-11H,1-4H3,(H,18,19)

InChI-Schlüssel

YNIOEYREUIUVNE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)NC=NC2=CC(=CC(=C2)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.